

# In-Depth Technical Guide: Boc-methylglycine-C2-bromine

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## Compound of Interest

*Compound Name:* Boc-methylglycine-C2-bromine

*Cat. No.:* B15544217

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## Introduction

**Boc-methylglycine-C2-bromine**, systematically named tert-butyl N-(2-bromoethyl)-N-methylglycinate, is a bifunctional molecule increasingly utilized in the field of chemical biology and drug discovery. Its structure incorporates a Boc-protected N-methylglycine moiety and a bromoethyl group, making it a valuable building block, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are emergent therapeutic modalities designed to hijack the cell's natural protein disposal system to selectively degrade target proteins implicated in disease. This guide provides a comprehensive overview of the structure, properties, and applications of **Boc-methylglycine-C2-bromine**, with a focus on its role in the development of targeted protein degraders.

## Molecular Structure and Properties

The chemical structure of **Boc-methylglycine-C2-bromine** combines the steric hindrance and stability of the tert-butoxycarbonyl (Boc) protecting group with the reactivity of a primary alkyl bromide. This configuration allows for sequential and controlled chemical modifications, a crucial aspect in the multi-step synthesis of complex molecules like PROTACs.

Chemical Structure:

- IUPAC Name: tert-butyl N-(2-bromoethyl)-N-methylglycinate
- Chemical Formula: C<sub>9</sub>H<sub>18</sub>BrNO<sub>2</sub>
- CAS Number: 1198592-36-7

A summary of the key physicochemical properties of **Boc-methylglycine-C2-bromine** and a closely related analogue, tert-butyl N-(2-bromoethyl)carbamate, are presented below. Direct experimental data for **Boc-methylglycine-C2-bromine** is not widely available in the public domain; therefore, data for the carbamate analogue is provided for estimation purposes.

Table 1: Physicochemical Properties

Property	Value (Boc-methylglycine-C2-bromine)	Value (tert-butyl N-(2-bromoethyl)carbamate - for estimation)
Molecular Weight	252.15 g/mol	224.1 g/mol
Melting Point	Data not available	30-32 °C
Boiling Point	Data not available	262.3 °C (Predicted)
Solubility	Data not available	Soluble in Chloroform, Dichloromethane, Ethyl Acetate
Density	Data not available	1.321 g/cm <sup>3</sup> (Predicted)

## Analytical Characterization

The structural integrity of **Boc-methylglycine-C2-bromine** is typically confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

- <sup>1</sup>H NMR: The proton NMR spectrum of the closely related tert-butyl N-(2-bromoethyl)carbamate shows characteristic signals for the tert-butyl group (a singlet around

1.39 ppm), and two triplets for the ethyl bridge protons around 3.29 and 3.42 ppm. A broad singlet for the NH proton is also observed around 7.08 ppm. For **Boc-methylglycine-C2-bromine**, one would expect to see a singlet for the N-methyl group in addition to the signals for the Boc group and the ethyl bridge.

- **Mass Spectrometry:** Due to the presence of a bromine atom, the mass spectrum of **Boc-methylglycine-C2-bromine** will exhibit a characteristic isotopic pattern. Bromine has two major isotopes,  $^{79}\text{Br}$  and  $^{81}\text{Br}$ , which are in approximately a 1:1 natural abundance. This results in two molecular ion peaks ( $[\text{M}]^+$  and  $[\text{M}+2]^+$ ) of nearly equal intensity, separated by two mass units. This distinctive pattern is a key diagnostic feature for identifying bromine-containing compounds.

## Experimental Protocols

While a specific, detailed synthesis protocol for **Boc-methylglycine-C2-bromine** is not readily available in peer-reviewed literature, its synthesis can be inferred from established methods for similar compounds. The following is a plausible synthetic route based on the synthesis of related N-Boc protected amino esters and alkyl halides.

Plausible Synthesis of tert-butyl N-(2-bromoethyl)-N-methylglycinate:

Step 1: Synthesis of tert-butyl N-methylglycinate

- To a solution of N-methylglycine (sarcosine) in a suitable solvent such as a mixture of tert-butanol and dichloromethane, add a Boc-protection agent like di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ ) in the presence of a base (e.g., triethylamine or sodium bicarbonate).
- Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-N-methylglycine.

- Esterify the resulting carboxylic acid by reacting it with a tert-butyl source, for example, by using tert-butyl 2,2,2-trichloroacetimidate in the presence of a catalytic amount of a Lewis acid, or by other standard esterification methods suitable for generating tert-butyl esters.

#### Step 2: N-Alkylation with 1,2-dibromoethane

- Dissolve the tert-butyl N-methylglycinate in an appropriate aprotic solvent such as acetonitrile or dimethylformamide (DMF).
- Add a slight excess of 1,2-dibromoethane and a non-nucleophilic base, such as potassium carbonate or cesium carbonate.
- Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC.
- Upon completion, cool the reaction mixture and perform an aqueous workup to remove inorganic salts.
- Extract the product into an organic solvent, dry the organic layer, and concentrate it.
- Purify the crude product by column chromatography on silica gel to obtain pure tert-butyl N-(2-bromoethyl)-N-methylglycinate.

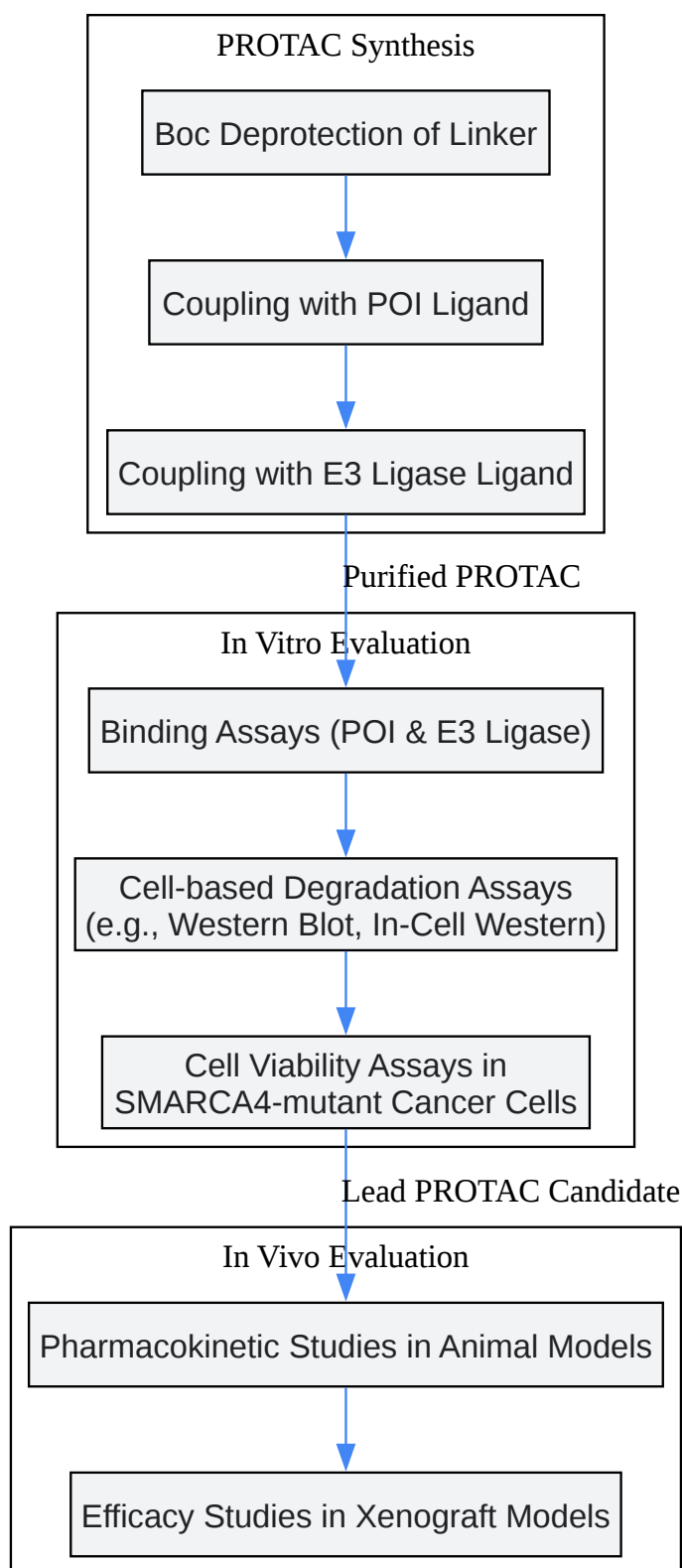
## Application in PROTAC Synthesis and Targeted Protein Degradation

**Boc-methylglycine-C2-bromine** is a key linker used in the synthesis of PROTACs. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components. The linker's length, rigidity, and chemical composition are critical for the efficacy of the PROTAC.

A notable application of this linker is in the development of PROTACs targeting SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), a component of the SWI/SNF chromatin remodeling complex.<sup>[1][2]</sup> In cancers with mutations in the related SMARCA4 gene, cancer cells often become dependent on SMARCA2 for survival, making it an attractive therapeutic target.<sup>[1]</sup>

## Experimental Workflow: SMARCA2 Degradation via a PROTAC

The general workflow for developing and evaluating a SMARCA2-targeting PROTAC using a linker derived from **Boc-methylglycine-C2-bromine** involves several key stages.

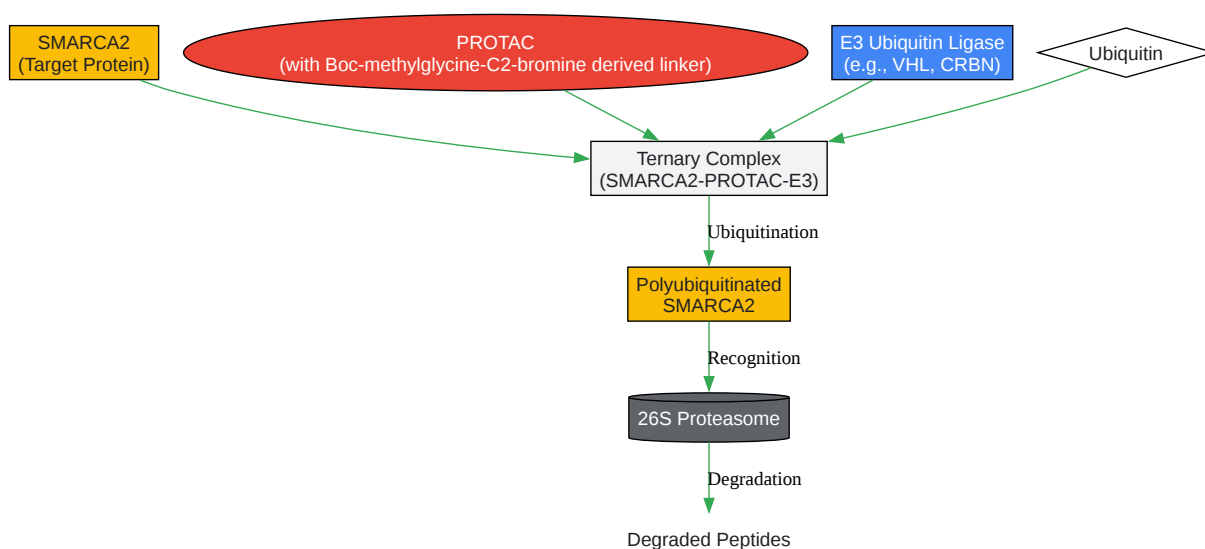


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Caption: A generalized experimental workflow for the development of a SMARCA2-targeting PROTAC.

### Signaling Pathway: PROTAC-Mediated SMARCA2 Degradation

The mechanism of action for a SMARCA2-targeting PROTAC involves hijacking the ubiquitin-proteasome system. The PROTAC simultaneously binds to SMARCA2 and an E3 ubiquitin ligase (e.g., VHL or Cereblon), forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate SMARCA2. The polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the SMARCA2 protein.[3][4]



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Caption: Mechanism of PROTAC-mediated degradation of the SMARCA2 protein.

## Conclusion

**Boc-methylglycine-C2-bromine** is a versatile chemical tool with significant applications in modern drug discovery, particularly in the synthesis of PROTACs. Its well-defined structure allows for precise incorporation into complex molecules, enabling the development of targeted therapies against challenging disease targets like SMARCA2. As the field of targeted protein degradation continues to expand, the utility of such specialized linkers is expected to grow, further empowering the creation of novel therapeutics for a range of diseases, including cancer.

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